4-Chloro-3-(chloromethyl)-2-fluoropyridine
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Overview
Description
4-Chloro-3-(chloromethyl)-2-fluoropyridine is an organic compound belonging to the class of halogenated pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)-2-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of 4-substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Scientific Research Applications
4-Chloro-3-(chloromethyl)-2-fluoropyridine is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(chloromethyl)-2-fluoropyridine involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can undergo further reactions, resulting in the desired chemical transformations. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)pyridine
- 2-Chloro-3-(chloromethyl)pyridine
- 4-Chloro-3-(bromomethyl)-2-fluoropyridine
Uniqueness
4-Chloro-3-(chloromethyl)-2-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable building block in the synthesis of various complex molecules.
Properties
Molecular Formula |
C6H4Cl2FN |
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Molecular Weight |
180.00 g/mol |
IUPAC Name |
4-chloro-3-(chloromethyl)-2-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2 |
InChI Key |
IXMHENAQNZXGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CCl)F |
Origin of Product |
United States |
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